![molecular formula C17H18BrNO3 B270833 6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is synthesized through a specific method that involves several steps, and it has been found to have a mechanism of action that can be beneficial in treating various diseases.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves inhibition of certain enzymes that are involved in inflammation, cancer, and viral infections. Specifically, it inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. It also inhibits the activity of viral proteases, which are involved in viral infections.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of inflammation, cancer, and viral infections. It has been found to reduce the production of prostaglandins, which are involved in inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the replication of viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using this compound in lab experiments include its potential applications in the field of medicine, particularly in treating inflammation, cancer, and viral infections. It also has a well-defined mechanism of action, which can aid in understanding its effects on various biological processes. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its effects on the human body.
Direcciones Futuras
There are several future directions for research on this compound. One direction is to investigate its potential applications in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in combination with other drugs to enhance its efficacy. Additionally, further research is needed to fully understand its effects on the human body and to determine its potential toxicity.
Métodos De Síntesis
The synthesis of 6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps. The first step involves the reaction of 3,4-dimethylbenzaldehyde with a Grignard reagent to form a secondary alcohol. This alcohol is then oxidized to form a ketone. The ketone is then reacted with 2,3-dibromopropene to form a cyclopropane ring. The cyclopropane ring is then opened up through ring expansion to form the desired compound.
Aplicaciones Científicas De Investigación
This compound has potential applications in the field of medicine. It has been found to have anti-inflammatory properties, which can be beneficial in treating diseases such as arthritis and asthma. It has also been found to have anticancer properties, which can be useful in treating various types of cancer. Additionally, it has been found to have antiviral properties, which can be beneficial in treating viral infections.
Propiedades
Nombre del producto |
6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Fórmula molecular |
C17H18BrNO3 |
Peso molecular |
364.2 g/mol |
Nombre IUPAC |
2-bromo-N-(3,4-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H18BrNO3/c1-7-3-4-9(5-8(7)2)19-16(20)12-10-6-11-13(12)17(21)22-15(11)14(10)18/h3-5,10-15H,6H2,1-2H3,(H,19,20) |
Clave InChI |
SSEYSTVHQULNHX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)
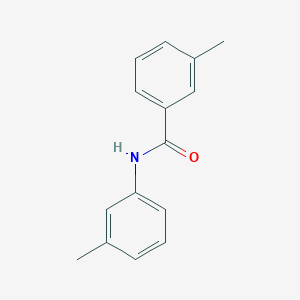
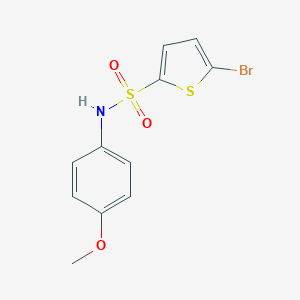
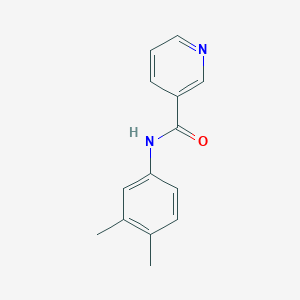
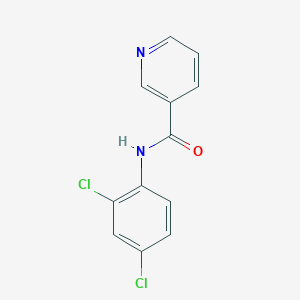
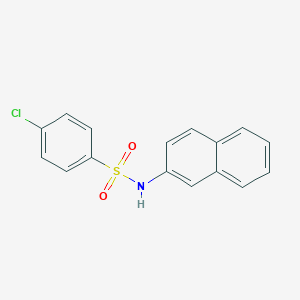
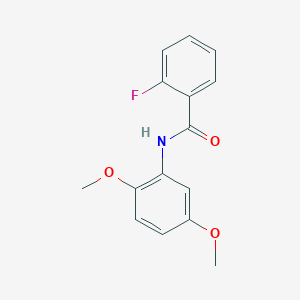

![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)
![(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)
